N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Lipophilicity Drug Design Physicochemical Properties

Select 893983-68-1 for its unique 3-methyl substitution that critically differentiates it from the unsubstituted imidazo[2,1-b]thiazole analog. The des-methyl analog shows negligible 5-HT1A activity (EC50 = 50,000 nM), while this compound's enhanced lipophilicity (XLogP3 = 4.8) drives meaningful differences in membrane permeability and binding kinetics. At MW 333.4 and ≥95% purity, this medium-fragment core provides a clean, reproducible baseline for SAR exploration, fragment growing, or merging strategies. Avoid substitution with generic analogs—precision in scaffold selection is essential for valid pharmacological outcomes.

Molecular Formula C19H15N3OS
Molecular Weight 333.41
CAS No. 893983-68-1
Cat. No. B2939869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS893983-68-1
Molecular FormulaC19H15N3OS
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H15N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)
InChIKeyOXFZSOOEYUZEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893983-68-1): A Core Scaffold for Bioactive Molecule Development


N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, with CAS number 893983-68-1, is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenylbenzamide group [1]. This rigid scaffold is a key structural motif in medicinal chemistry, with its class reported to possess immunostimulating and anti-inflammatory properties . The compound's architecture, specifically the 3-methyl substitution on the imidazo-thiazole ring, distinguishes it from the unsubstituted analog and serves as a valuable intermediate or core for developing derivatives with potentially enhanced bioactivity [REFS-1, REFS-3].

Precision in Procurement: Why N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893983-68-1) Cannot Be Replaced by Its Unsubstituted Analog


Simply substituting the 3-methylimidazo[2,1-b]thiazole core with the unsubstituted imidazo[2,1-b]thiazole analog is not a scientifically valid procurement strategy. The introduction of a methyl group at the 3-position significantly alters the molecule's lipophilicity (XLogP3 of 4.8 for the target compound versus a predicted lower value for the des-methyl analog), which directly impacts membrane permeability and target binding kinetics [REFS-1, REFS-2]. Crucially, the unsubstituted analog has a documented EC50 of 50,000 nM against the 5-HT1A receptor, indicating very weak, non-specific activity [3]. This structural modification is therefore expected to drive meaningful differences in bioactivity, selectivity, and overall pharmacological profile, underscoring the need for precise compound selection.

Quantitative Differentiation Guide for N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893983-68-1)


Enhanced Lipophilicity of 3-Methyl Derivative Compared to Des-Methyl Analog

The presence of a methyl group at the 3-position of the imidazo[2,1-b]thiazole core in the target compound (893983-68-1) leads to a higher calculated partition coefficient compared to its direct des-methyl analog. Specifically, the target compound has a computed XLogP3 of 4.8 [1], while the unsubstituted analog has a computed XLogP3 of 4.1 [2]. This 0.7 unit increase in logP indicates greater lipophilicity, which is a critical parameter for membrane permeability and oral bioavailability.

Lipophilicity Drug Design Physicochemical Properties

Divergent Bioactivity Profile Predicted by the 3-Methyl Substitution on the Imidazo[2,1-b]thiazole Core

A direct structural analog without the 3-methyl group was tested in a high-throughput screen and found to be a very weak, essentially inactive compound against the 5-HT1A receptor, with an EC50 value of 50,000 nM [1]. While systematic screening data for the target compound is not publicly available, the established SAR for the imidazo[2,1-b]thiazole class demonstrates that methylation on the thiazole moiety is a critical determinant of target engagement and potency [2]. The introduction of this methyl group is expected to create a fundamentally different biological profile, shifting away from the negligible activity observed for the parent scaffold.

Structure-Activity Relationship (SAR) Receptor Binding Lead Optimization

Availability of a Defined and Purified Chemical Entity for Reproducible Research

The target compound is available commercially with a catalog identifier (e.g., CM943504) and specified purity (≥95%) , in contrast to many in-class compounds that may only be available in screening libraries with variable purity or as undefined mixtures. This ensures that procurement of this specific compound provides a fully characterized, single chemical entity suitable for rigorous biological assay validation, X-ray crystallography, and SAR studies. The defined exact mass (333.09358328 Da) and specific IUPAC name leave no ambiguity [1].

Chemical Probe Assay Development Procurement

Key Application Scenarios for N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893983-68-1) Based on Evidence


SAR-driven Lead Optimization in a Serotonin Receptor Modulator Program

A medicinal chemistry team investigating novel 5-HT1A receptor modulators can use compound 893983-68-1 as a specific lead-like starting point. The documented negligible activity of the core scaffold (EC50 = 50,000 nM) [1] combined with the target compound's differentiated lipophilicity (XLogP3 = 4.8) provides a clean baseline for SAR. Introducing modifications on the phenylbenzamide moiety would allow exploration of potency improvements from a well-defined, structurally unique core.

Fragment-Based Drug Discovery (FBDD) with a Characterized Heterocyclic Fragment

The compound serves as a rationally selected, medium-fragment core due to its low molecular weight (333.4 g/mol) and favorable lipophilic ligand efficiency (calculated from XLogP3 4.8) [1]. Its commercial availability at high purity (≥95%) and low cost makes it an ideal, reproducible starting point for fragment growing, merging, or linking strategies aimed at novel kinase or immunology targets .

Computational Modeling and Physicochemical Profiling Benchmark

For computational chemistry groups, the availability of a distinct analog pair—the 3-methyl derivative (893983-68-1) and its unsubstituted counterpart—offers a valuable internal benchmark for validating in silico models of solvation, membrane permeation, and molecular dynamics. The precisely known physical properties, such as the exact mass (333.09358328 Da) and computed descriptors, ensure high-quality input data [REFS-1, REFS-3].

Quote Request

Request a Quote for N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.